An In-depth Technical Guide to 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
An In-depth Technical Guide to 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The structural similarity of the benzimidazole core to purine enables these compounds to interact with various biological targets.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole, with a focus on its relevance to drug development and materials science. While specific biological data for this exact compound is limited in publicly available literature, this guide will draw upon data from closely related analogs to provide insights into its potential activities and mechanisms of action.
Chemical and Physical Properties
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is a solid compound with the molecular formula C₁₉H₁₃BrN₂ and a molecular weight of approximately 349.22 g/mol .[3][4] It is characterized by a central benzimidazole core substituted with a 3-bromophenyl group at the 2-position and a phenyl group at the 1-position of the imidazole ring.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₃BrN₂ | [3][4] |
| Molecular Weight | 349.22 g/mol | [3][4] |
| CAS Number | 760212-40-6 | [4] |
| Appearance | Solid | [3] |
| Purity | Typically >98% | [3] |
| InChI Key | YFUWVSPCUFTGQN-UHFFFAOYSA-N | [3] |
Synthesis
Representative Synthesis Workflow
Caption: A potential two-step synthesis route for the target compound.
Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-1H-benzo[d]imidazole (A Precursor)
This protocol is for a closely related precursor and is adapted from a continuous flow synthesis method.[5]
Materials:
-
o-Phenylenediamine
-
3-Bromobenzaldehyde
-
Enzyme-electrochemical cascade system (or a suitable oxidizing agent)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for chromatography
Procedure:
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A solution of o-phenylenediamine and 3-bromobenzaldehyde in a suitable solvent is prepared.
-
This mixture is then passed through a continuous flow reactor containing an immobilized enzyme and an electrochemical cell for oxidation. Alternatively, a chemical oxidant can be used in a batch reaction.
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The reaction progress is monitored by thin-layer chromatography.
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 2-(3-bromophenyl)-1H-benzo[d]imidazole as a yellow solid.[5]
Characterization of 2-(3-Bromophenyl)-1H-benzo[d]imidazole:
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¹H NMR (400 MHz, DMSO-d₆): δ 13.07 (s, 1H), 8.38 (s, 1H), 8.20 (d, J = 7.8 Hz, 1H), 7.70 (d, J = 7.8 Hz, 2H), 7.61 – 7.48 (m, 2H), 7.24 (s, 2H).[5]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 150.06, 144.08, 135.46, 132.91, 132.85, 131.68, 129.33, 125.83, 123.44, 122.74, 122.42, 119.54, 111.97.[5]
-
HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₃H₉BrN₂H 273.0022, found 273.0021.[5]
The subsequent N-phenylation could potentially be achieved through a Chan-Lam coupling reaction using phenylboronic acid in the presence of a copper catalyst.
Potential Biological Activity and Applications in Drug Development
While direct experimental data on the anticancer activity of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is not available in the reviewed literature, the benzimidazole scaffold is a well-established pharmacophore in many anticancer agents.[6][7] Derivatives have been shown to exert their effects through various mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[7]
Anticancer Activity of Related Benzimidazole Derivatives
To provide an indication of the potential of this class of compounds, the following table summarizes the in vitro anticancer activity of some related 2-phenyl-1H-benzimidazole derivatives against various cancer cell lines. It is important to note that these are not the target compound but structurally similar molecules.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | MDA-MB-231 (Breast) | 16.38 | [8] |
| 6-methyl-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole | A549 (Lung) | 39.4 | [9] |
| 2-(5-Chloro-1H-benzoimidazol-2-yl)-phenol | A549 (Lung) | >100 µg/mL | [10] |
| [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone | A549 (Lung) | 4.47 µg/mL | [10] |
| [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone | MDA-MB-231 (Breast) | 4.68 µg/mL | [10] |
| [2-(3-Hydroxy-phenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone | PC3 (Prostate) | 5.50 µg/mL | [10] |
Potential Mechanisms of Action and Signaling Pathways
Benzimidazole derivatives have been reported to target a variety of signaling pathways implicated in cancer progression. These include:
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Disruption of Microtubule Polymerization: Similar to other microtubule targeting agents, some benzimidazoles can interfere with the dynamics of microtubule assembly and disassembly, leading to mitotic arrest and apoptosis.[7]
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Induction of Apoptosis: Many benzimidazole compounds have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[11]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, most commonly at the G2/M phase, thereby inhibiting cell proliferation.[7]
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Inhibition of Kinases: Benzimidazole derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs).[9]
Below is a diagram illustrating a simplified EGFR signaling pathway, a common target for benzimidazole-based anticancer agents.
Caption: Simplified EGFR signaling pathway targeted by some benzimidazoles.
Application in Materials Science
Beyond its potential in drug development, 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole and its analogs are utilized in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The benzimidazole core provides thermal and chemical stability, while the phenyl and bromophenyl substituents can be modified to tune the electronic and photophysical properties of the material.
Conclusion
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is a versatile compound with potential applications in both drug discovery and materials science. While specific biological data for this exact molecule remains to be published, the extensive research on the benzimidazole scaffold suggests its potential as a lead compound for the development of novel anticancer agents. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential. The information provided in this guide serves as a valuable resource for researchers interested in exploring the properties and applications of this and related benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of New Benzimidazole-1,2,4-Triazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
